molecular formula C16H17N B13948346 3-Methyl-1,2-diphenylazetidine CAS No. 54965-66-1

3-Methyl-1,2-diphenylazetidine

Cat. No.: B13948346
CAS No.: 54965-66-1
M. Wt: 223.31 g/mol
InChI Key: QZBWBVLHGQWLRH-UHFFFAOYSA-N
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Description

3-Methyl-1,2-diphenylazetidine is a heterocyclic organic compound with the molecular formula C16H17N It belongs to the class of azetidines, which are four-membered nitrogen-containing rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1,2-diphenylazetidine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols can lead to the formation of azetidines . Another method involves the one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide under microwave irradiation .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of azetidine synthesis, such as cyclization and alkylation reactions, can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1,2-diphenylazetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of 3-Methyl-1,2-diphenylazetidine involves its interaction with molecular targets and pathways. The compound’s azetidine ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-1,2-diphenylazetidine include other azetidines and aziridines, which also contain four-membered nitrogen rings. Examples include:

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

54965-66-1

Molecular Formula

C16H17N

Molecular Weight

223.31 g/mol

IUPAC Name

3-methyl-1,2-diphenylazetidine

InChI

InChI=1S/C16H17N/c1-13-12-17(15-10-6-3-7-11-15)16(13)14-8-4-2-5-9-14/h2-11,13,16H,12H2,1H3

InChI Key

QZBWBVLHGQWLRH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(C1C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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